The chemical formula for 2,3-dibenzyltoluene is , and it is identified by the CAS number 26898-17-9. It is classified as a polycyclic aromatic hydrocarbon due to its multiple aromatic rings. The compound can be sourced from synthetic processes involving toluene and benzyl chloride through Friedel-Crafts alkylation reactions.
The synthesis of 2,3-dibenzyltoluene typically involves the Friedel-Crafts alkylation method. In this process, toluene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the catalyst:
For industrial production, the reaction conditions are optimized for higher yield and purity. Continuous flow reactors may be employed alongside advanced separation techniques to isolate the desired product efficiently .
2,3-Dibenzyltoluene can undergo various chemical reactions:
The primary mechanism of action for 2,3-dibenzyltoluene involves its role as a hydrogen carrier in hydrogenation processes. The compound participates in heterogeneous catalytic hydrogenation, where it can store and release hydrogen effectively. The kinetics of this process have been studied using catalysts like ruthenium supported on alumina .
The key biochemical pathway associated with this compound includes hydrogenation and dehydrogenation processes, which are critical in applications such as energy storage systems.
2,3-Dibenzyltoluene has several notable applications:
2,3-Dibenzyltoluene (2,3-DBT, C₂₁H₂₀) is synthesized industrially via Friedel-Crafts alkylation, where toluene reacts with benzyl chloride in the presence of Lewis acid catalysts. The reaction proceeds through an electrophilic aromatic substitution mechanism: Benzyl chloride forms a highly electrophilic benzyl carbocation ([C₆H₅CH₂]⁺) upon coordination with Lewis acids (e.g., FeCl₃ or AlCl₃). This carbocation attacks the electron-rich aromatic ring of toluene, preferentially at the ortho position due to steric and electronic factors. The methyl group of toluene exerts a moderate ortho-directing effect, but the bulky benzyl substituents favor 2,3-regioselectivity over the 2,4-isomer due to reduced steric congestion at the 2,3-positions [7].
Traditional catalysts like FeCl₃ require precise stoichiometric control to minimize over-alkylation, which generates undesired dibenzyltoluene isomers (e.g., 3,4-DBT) or higher oligomers. For example, excess benzyl chloride (>2.2 equiv) at 80–100°C leads to a mixture containing only ~65% 2,3-DBT, with the remainder being tri-benzylated toluenes and chlorinated byproducts [7]. Regioselectivity is further influenced by solvent polarity, with non-polar media (e.g., dichloromethane) enhancing ortho-alkylation by stabilizing the transition state [7].
Table 1: Byproduct Distribution in Friedel-Crafts Synthesis of 2,3-DBT
Reaction Condition | 2,3-DBT Yield (%) | Major Byproducts (% of total) |
---|---|---|
FeCl₃ (1.0 equiv), 80°C | 65 | 3,4-DBT (15%), Tribenzyltoluenes (12%), Others (8%) |
AlCl₃ (0.8 equiv), 60°C | 72 | Chlorinated dimers (18%), Oligomers (10%) |
BF₃ gas, 100°C | 58 | Benzyl ethers (22%), Resins (20%) |
Solid acid catalysts offer significant advantages over liquid Lewis acids (e.g., AlCl₃, BF₃) in 2,3-DBT synthesis, primarily through enhanced recyclability and reduced waste. Traditional catalysts require aqueous quenching post-reaction, generating corrosive HCl and metal hydroxide sludge. For instance, neutralizing 1 kg of AlCl₃ produces 4.5 kg of Al(OH)₃ waste [1] [7]. In contrast, solid acids like sulfated zirconia (SO₄²⁻/ZrO₂), heteropoly acids, or acidic resins (e.g., Amberlyst-15) enable filterable catalyst recovery and reuse for 5–30 cycles without significant activity loss [1] [3] [7].
Catalytic efficiency is governed by acid strength (measured by NH₃-TPD) and pore structure. Sulfated tin oxide (SO₄²⁻/SnO₂-SiO₂) achieves 97% benzyl chloride conversion at 180°C due to superacidic sites (H₀ ≤ –16), while zeolite H-beta yields only 40% conversion due to pore diffusion limitations [1] [7]. However, solid acids face deactivation via "pore plugging" fouling—where heavy oligomers (e.g., benzylated naphthalenes) block active sites—or chlorine poisoning from HCl co-produced during alkylation [1] [3]. Periodic calcination at 500°C restores 90% of initial activity by burning off carbonaceous deposits [1].
Table 2: Performance Comparison of Catalysts in 2,3-DBT Synthesis
Catalyst Type | Benzyl Chloride Conversion (%) | 2,3-DBT Selectivity (%) | Reusability (Cycles) | Waste Index (kg/kg product) |
---|---|---|---|---|
AlCl₃ (homogeneous) | 98 | 68 | 0 | 3.2 |
FeCl₃ (homogeneous) | 95 | 65 | 0 | 2.9 |
SO₄²⁻/ZrO₂ (solid) | 92 | 80 | 12 | 0.4 |
Amberlyst-15 (resin) | 85 | 75 | 8 | 0.3 |
H-beta (zeolite) | 40 | 90 | 20 | 0.2 |
Continuous-flow reactors address critical limitations of batch synthesis—poor heat management and scalability—in 2,3-DBT manufacturing. In batch reactors, the highly exothermic nature of benzylation (ΔH = –120 kJ/mol) causes hot spots (>150°C) that degrade regioselectivity and accelerate catalyst deactivation. Flow systems mitigate this via exceptional surface-to-volume ratios (up to 40,000 m²/m³ in microreactors vs. 80 m²/m³ in batch flasks), enabling near-instantaneous heat dissipation [4] [6] [8].
Two flow configurations dominate:
Scalability is achieved through "numbering up" (paralleling identical microreactors) or transitioning to milli-fluidic systems. A Lonza study demonstrated 90% reactor utilization in flow versus 30% in batch due to eliminated downtime for heating/cooling [6]. For 2,3-DBT, a PFR operating at 100°C and 10 bar pressure achieves 92% isolated yield at 10 kg/day throughput, compared to 75% in batch mode [4] [8].
Table 3: Flow Reactor Geometries and Performance Metrics
Reactor Type | Channel Diameter (mm) | Surface/Volume Ratio (m²/m³) | Residence Time (min) | 2,3-DBT Yield (%) |
---|---|---|---|---|
Microreactor (PFR) | 0.1 | 40,000 | 5–10 | 94 |
Milli-reactor (PFR) | 2.0 | 2,000 | 15–30 | 90 |
CSTR (single) | 50 | 80 | 60 | 78 |
CSTR (3-stage cascade) | 50 × 3 | 240 | 60 | 88 |
The complex reaction network of 2,3-DBT synthesis generates 10–25% undesired byproducts, primarily:
Purification relies on tandem distillation and adsorption. Vacuum distillation (0.1–1 kPa) separates 2,3-DBT (b.p. 290°C) from oligomers (>330°C), but chlorinated dimers co-distill due to similar volatility. Adsorption over alumina or clay removes 90% of chlorinated species by binding Cl atoms to Lewis acid sites [7]. Residual toluene and benzyl chloride are stripped using nitrogen sparging, achieving >99.5% purity. However, distillation alone consumes 40% of production energy due to high boiling points [7]. Alternative methods like melt crystallization (purifying at 50–60°C) reduce energy use by 60% but are limited by resin fouling .
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